molecular formula C13H24N2O2 B1465708 (4-Ethoxypiperidin-1-yl)(piperidin-4-yl)methanone CAS No. 1307282-44-5

(4-Ethoxypiperidin-1-yl)(piperidin-4-yl)methanone

Cat. No.: B1465708
CAS No.: 1307282-44-5
M. Wt: 240.34 g/mol
InChI Key: DJCOIJLAXRSDHM-UHFFFAOYSA-N
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Description

(4-Ethoxypiperidin-1-yl)(piperidin-4-yl)methanone is a chemical compound with the molecular formula C13H24N2O2 It is a derivative of piperidine, a heterocyclic amine, and is characterized by the presence of both ethoxy and piperidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethoxypiperidin-1-yl)(piperidin-4-yl)methanone typically involves the reaction of piperidine derivatives with ethoxy-containing reagents. One common method involves the reaction of 4-piperidone with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxypiperidin-1-yl)(piperidin-4-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding alcohol derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Ethoxypiperidin-1-yl)(piperidin-4-yl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Ethoxypiperidin-1-yl)(piperidin-4-yl)methanone involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or bind to specific receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxypiperidin-1-yl)(piperidin-4-yl)methanone
  • (4-Butoxypiperidin-1-yl)(piperidin-4-yl)methanone
  • (4-Isopropoxypiperidin-1-yl)(piperidin-4-yl)methanone

Uniqueness

(4-Ethoxypiperidin-1-yl)(piperidin-4-yl)methanone is unique due to its specific ethoxy substitution, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

(4-ethoxypiperidin-1-yl)-piperidin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-2-17-12-5-9-15(10-6-12)13(16)11-3-7-14-8-4-11/h11-12,14H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCOIJLAXRSDHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCN(CC1)C(=O)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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